molecular formula C25H26N4O3S2 B383318 ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 442865-25-0

ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B383318
CAS No.: 442865-25-0
M. Wt: 494.6g/mol
InChI Key: WTWYXPMYJDRFEP-UHFFFAOYSA-N
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Description

ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of triazoloquinoline and benzothiophene moieties.

Preparation Methods

The synthesis of ethyl 6-methyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle checkpoints.
  • In Vitro Studies : Various studies demonstrate its effectiveness against different cancer cell lines, suggesting a broad spectrum of activity against malignancies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Key findings include:

  • Antibacterial Effects : Testing against several bacterial strains revealed notable inhibition zones, indicating its potential as a novel antibacterial agent.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Therapeutic Potential

Given its diverse biological activities, this compound shows promise in several therapeutic areas:

  • Cancer Therapy : As an adjunct or alternative to existing chemotherapeutic agents.
  • Infectious Diseases : Potential use in treating resistant bacterial infections.
  • Neurological Disorders : Preliminary studies suggest possible neuroprotective effects that warrant further investigation.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability across multiple cancer types. The study utilized both MTT assays and flow cytometry to assess apoptosis rates .
StudyCell LineIC50 (µM)Mechanism
AMCF-710Apoptosis induction
BHeLa15ROS generation
CA54912Cell cycle arrest

Mechanism of Action

The mechanism of action of ethyl 6-methyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The triazoloquinoline moiety is known to interact with nucleic acids and proteins, potentially inhibiting viral replication and bacterial growth . The sulfanyl group may also play a role in modulating the compound’s biological activity by interacting with thiol-containing enzymes and proteins .

Biological Activity

Ethyl 6-methyl-2-(2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to a quinoline structure and a tetrahydrobenzo[b]thiophene core. This unique combination suggests diverse interactions with biological targets.

Anticancer Properties

Research indicates that compounds containing triazole and quinoline structures exhibit significant anticancer activities. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
1,2,4-Triazole derivativeHCT-116 (colon carcinoma)6.2
1,2,4-Triazole derivativeT47D (breast cancer)27.3

These findings suggest that this compound could exhibit similar or enhanced activities due to its structural complexity and the presence of multiple bioactive motifs .

Antimicrobial Activity

Compounds with triazole and thioether functionalities have been reported to possess antimicrobial properties. The synthesis of related compounds has demonstrated effectiveness against various pathogens:

CompoundPathogenActivity
Benzothiazole derivativeE. coliGood
Triazole derivativeS. aureusModerate

Such activities suggest that this compound may also be effective against a range of bacterial strains .

The mechanisms underlying the biological activity of compounds like this compound may involve:

  • Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.
    • Example: A study reported AChE inhibitors with IC50 values ranging from 0.59 to 33.00 µM for various analogs .
  • Induction of Apoptosis : Compounds that affect cell cycle regulation can induce apoptosis in cancer cells by activating pro-apoptotic pathways.
  • Antioxidant Activity : Many triazole derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole-containing compounds:

  • A study highlighted the anticancer potential of triazole derivatives in human breast cancer cell lines (MCF-7), where specific compounds demonstrated IC50 values significantly lower than standard chemotherapeutics .
  • Another research found that certain triazole-thioether compounds displayed broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .

Properties

IUPAC Name

ethyl 6-methyl-2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S2/c1-4-32-24(31)22-17-10-9-14(2)11-19(17)34-23(22)26-21(30)13-33-25-28-27-20-12-15(3)16-7-5-6-8-18(16)29(20)25/h5-8,12,14H,4,9-11,13H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWYXPMYJDRFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501101773
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442865-25-0
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442865-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4,5,6,7-tetrahydro-6-methyl-2-[[2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl]amino]benzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501101773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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